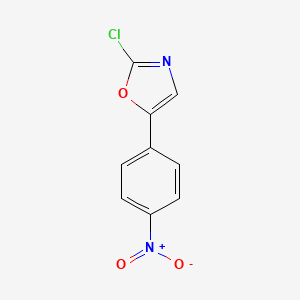

2-Chloro-5-(4-nitrophenyl)oxazole

Description

Significance of Oxazole (B20620) Core in Contemporary Organic Synthesis and Materials Science Research

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in various scientific domains. irjmets.comwikipedia.org Its unique structural and electronic properties make it a valuable scaffold in modern research. numberanalytics.com In organic synthesis, oxazole derivatives are crucial intermediates for creating more complex molecules. irjmets.com Classic reactions like the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis provide versatile pathways to this heterocyclic system. irjmets.comnih.gov The reactivity of the oxazole ring allows for various chemical transformations, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, enabling the synthesis of a diverse array of compounds. numberanalytics.compharmaguideline.com

The significance of the oxazole core extends prominently into medicinal chemistry, where it is a key component in numerous pharmaceuticals. irjmets.comtandfonline.com Oxazole-based compounds have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. irjmets.comnumberanalytics.com This has spurred ongoing research into the development of novel oxazole derivatives as potential therapeutic agents. numberanalytics.comresearchgate.net

In the realm of materials science, the oxazole moiety is gaining attention for its potential in creating advanced materials. irjmets.comnumberanalytics.com Researchers are exploring oxazole-based compounds for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic and photophysical properties. numberanalytics.com The versatility of the oxazole structure allows for fine-tuning of these properties through the introduction of various substituents, opening avenues for the design of new functional materials. researchgate.net

Overview of Halogenated and Nitro-Substituted Heterocycles in Academic Investigations

The introduction of halogen atoms and nitro groups into heterocyclic structures is a common strategy in chemical research to modulate the properties of the resulting molecules. dur.ac.ukmerckmillipore.comnih.gov Halogenated heterocycles are of significant interest because the halogen atoms can serve as reactive handles for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. dur.ac.ukmerckmillipore.com The presence of halogens can also influence the lipophilicity and metabolic stability of a compound, which is of particular importance in drug discovery. nih.gov

Nitro-substituted heterocycles are another critical area of academic investigation. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the heterocyclic ring, influencing its reactivity and potential applications. nih.gov For instance, nitro-substituted compounds are often explored for their potential in energetic materials research. lsbu.ac.ukresearchgate.net In medicinal chemistry, the nitro group can be a key pharmacophore, contributing to the biological activity of a molecule, and has been incorporated into compounds with anticancer and anti-inflammatory properties. nih.govnih.gov The study of nitro-substituted heterocycles continues to yield novel compounds with diverse and valuable characteristics.

Positional Isomerism and Structural Context of 2-Chloro-5-(4-nitrophenyl)oxazole within Substituted Oxazole Architectures

In the specific case of This compound , the substituents are located at the C2 and C5 positions. The chloro group at the C2 position makes this site susceptible to nucleophilic displacement, offering a route to further functionalization. The 4-nitrophenyl group is situated at the C5 position.

The table below illustrates the positional isomerism by comparing the title compound with other substituted oxazoles.

| Compound Name | C2-Substituent | C4-Substituent | C5-Substituent |

| This compound | Chloro | - | 4-Nitrophenyl |

| 5-(4-Chloro-phenyl)-2-(4-nitro-phenyl)-oxazole scbt.com | 4-Nitrophenyl | - | 4-Chlorophenyl |

| 2-(4-Nitrophenyl)oxazole nih.gov | 4-Nitrophenyl | - | - |

| 5-(2-Methoxy-4-nitrophenyl)oxazole | - | - | 2-Methoxy-4-nitrophenyl |

This structural arrangement distinguishes This compound from its isomers, where the chloro and nitrophenyl groups might be attached at different positions on the oxazole ring, leading to different chemical and physical properties. The specific placement of a halogen at C2 and an aryl group at C5 is a common motif in the synthesis of more complex trisubstituted oxazoles. nih.govnih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

1060816-29-6 |

|---|---|

Molecular Formula |

C9H5ClN2O3 |

Molecular Weight |

224.60 g/mol |

IUPAC Name |

2-chloro-5-(4-nitrophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5ClN2O3/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |

InChI Key |

WLFGYNNXMVHJOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Applications of 2 Chloro 5 4 Nitrophenyl Oxazole and Its Structural Analogues in Non Biological Fields

Materials Science and Engineering Applications

The distinct electronic and photophysical properties of 2-chloro-5-(4-nitrophenyl)oxazole and its structural relatives make them valuable components in the formulation of advanced materials. Their applications in this sector primarily revolve around their interaction with light and electrical charge, leading to their use in photoconductive layers and as optical brightening agents.

Utilization in Photoconductive Layer Development

Structural analogues of this compound have been identified as effective organic photoconductors, which are crucial components in electrophotography and other photosensitive devices. A notable example is the use of 2-vinyl-4-(2'-chlorophenyl)-5-(4'-diethylaminophenyl)-oxazole in photoconductive layers. googleapis.com These materials are capable of generating and transporting charge upon exposure to light, a fundamental property for applications such as photocopiers and laser printers.

In a patented application, a photoconductive layer incorporating an oxazole (B20620) derivative demonstrated selective sensitization in the red spectral region, with a peak around 680 nm. googleapis.com This sensitization is a key performance parameter, allowing the material to be responsive to specific wavelengths of light, such as those emitted by semiconductor lasers or light-emitting diodes (LEDs). googleapis.com The incorporation of these oxazole-based photoconductors, often in combination with sensitizing dyes, allows for the creation of photoreceptors that are highly sensitive to specific light sources. googleapis.com The concentration of the sensitizing dye is typically in the range of 0.01 to 5% by weight, based on the weight of the photoconductor. googleapis.com

Table 1: Examples of Oxazole Analogues in Photoconductive Layers

| Compound Name | Application | Sensitization Peak | Reference |

| 2-vinyl-4-(2'-chlorophenyl)-5-(4'-diethylaminophenyl)-oxazole | Photoconductor | ~680 nm (with sensitizing dye) | googleapis.com |

| 2-phenyl-4-(2'-chlorophenyl)-5-(4'-diethylaminophenyl)-oxazole | Photoconductor | Not specified | googleapis.com |

Role as Optical Brighteners in Material Formulations

Oxazole and its derivatives, particularly benzoxazole (B165842) structures, are widely recognized for their application as optical brightening agents (OBAs), also known as fluorescent whitening agents (FWAs). These compounds absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum, which counteracts the natural yellowing of materials and results in a whiter, brighter appearance. stppgroup.com This effect is highly desirable in a variety of products, including plastics, textiles, and papers.

The effectiveness of oxazole-based OBAs is attributed to their fluorescent properties. Symmetrical optical brighteners based on stilbene-oxadiazole derivatives have been synthesized and shown to exhibit bluish and greenish fluorescence with high quantum yields. researchgate.net Commercial optical brighteners often feature benzoxazole moieties. performanceadditives.usadditivesforpolymer.com For example, compounds like 2,2'-(4,4'-diphenol vinyl) dibenzoxazol are used for whitening polyester (B1180765) fabrics. performanceadditives.us These agents can be incorporated into polymers during processing to impart a bright bluish-white glaze to the final product. performanceadditives.us The selection of a specific OBA depends on the substrate and the desired properties, such as lightfastness and resistance to chemical treatments.

Table 2: Examples of Oxazole-Based Optical Brighteners

| Compound Type | Application | Key Features | Reference |

| Stilbene-oxadiazole derivatives | Optical brighteners for polyester and polyamide-6 fabrics | Bluish and greenish fluorescence, high quantum yield | researchgate.net |

| 2,2'-(4,4'-diphenol vinyl) dibenzoxazol | Whitening of terylene fabric | Fine fast shining, anti-chlorine bleaching performance | performanceadditives.us |

| Benzoxazole derivatives | General purpose optical brighteners for plastics (PVC, PS, PE, PP, ABS), coatings, and inks | Provides a bright bluish-white glaze | performanceadditives.us |

Industrial Chemistry and Agrochemical Research (Excluding Efficacy Data)

In the realm of industrial chemistry, the structural features of this compound and its analogues make them versatile intermediates and components in the synthesis of a wide array of chemical products. Their utility spans from the creation of colorful pigments to the development of sensitive fluorescent probes and the modification of polymer properties.

Precursors in Dye Synthesis and Pigment Development

The presence of a reactive chlorine atom and a nitro group on the aromatic ring system of this compound suggests its potential as a precursor in the synthesis of various dyes. Aromatic nitro compounds and chloro-substituted heterocycles are common starting materials in the production of azo dyes, which constitute a significant class of industrial colorants. nih.govsphinxsai.com The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich component. nih.gov

While direct synthesis routes starting from this compound are not extensively documented in the provided search results, the synthesis of dyes from structurally similar compounds is well-established. For instance, a patent describes the preparation of 2-amino-4-chloro-5-nitrophenol (B145731), a hair dye intermediate, from a 5-chloro-2-methylbenzoxazole (B95198) precursor. google.com This process involves nitration and subsequent hydrolysis, highlighting the utility of substituted benzoxazoles in dye synthesis. google.com The resulting dyes from such precursors are noted for their good tinting strength and color fixation properties. google.com The general principle involves leveraging the reactive sites on the molecule for coupling reactions to build larger, chromophoric systems. rsc.org

Components in Fluorescent Agents and Sensors

The inherent fluorescence of the oxazole ring system, combined with the electronic effects of its substituents, makes compounds like this compound and its analogues candidates for the development of fluorescent agents and chemosensors. mdpi.comacs.org Oxazole derivatives have been successfully employed as fluorescent probes for the detection of various analytes, including metal ions and nitroaromatic compounds. nih.govresearchgate.netmdpi.com

The sensing mechanism often relies on processes such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). mdpi.comnih.gov For example, oxadiazole-based macrocycles have been designed as "off-on" fluorescent sensors for zinc ions (Zn²⁺), where the fluorescence is quenched in the free ligand and significantly enhanced upon binding to the metal ion. nih.gov The specificity of these sensors can be tuned by modifying the structure of the macrocyclic receptor and the fluorophore. Furthermore, the electron-deficient nature of the nitrophenyl group in the target compound could make it a suitable component in fluorescent sensors for electron-rich analytes or as a quencher in certain sensor designs. mdpi.comnih.gov

Table 3: Examples of Oxazole-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

| 2,5-diphenyl googleapis.comgoogle.comresearchgate.netoxadiazole-based macrocycle | Zn(II) | Chelation-Enhanced Fluorescence (CHEF) | nih.gov |

| Benzoxazole-based macrocycle | Zn²⁺ and Cd²⁺ | Photoinduced Electron Transfer (PET) mediated, CHEF | mdpi.com |

| 5-(thiophene-2-yl)oxazole-based Schiff base | In³⁺ and Fe³⁺ | "Off-on-off" fluorescence | researchgate.net |

Additives in Polymer Science, Plastics, and Textile Auxiliaries

The application of oxazole derivatives extends to the field of polymer science, where they can be used as additives to modify the properties of plastics and textiles. specialchem.comresearchgate.net As previously discussed, one of the most significant roles of oxazole derivatives in this context is as optical brighteners for polymers and fabrics. performanceadditives.usadditivesforpolymer.com By incorporating these additives into the polymer matrix, manufacturers can enhance the aesthetic appeal of their products, making them appear whiter and more vibrant. stppgroup.com

Intermediates in Agrochemical Development Programs

Oxazole derivatives are recognized for their potential applications in agriculture, including use as pesticides and herbicides. ijpsonline.com The broader class of chlorinated and nitrated aromatic compounds also represents a cornerstone of agrochemical synthesis. For instance, compounds like 2-amino-4-chloro-5-nitrophenol and 2-chloro-4-fluoro-5-nitrobenzoic acid are known and important intermediates in the production of herbicides and other crop protection agents. google.compatsnap.com

While specific, large-scale agrochemical development programs explicitly naming this compound as a key intermediate are not widely documented in publicly available literature, its structural motifs are highly relevant. The presence of a chloro substituent on the heterocyclic ring and a nitrophenyl group are features commonly associated with biologically active molecules used in agriculture. nih.gov The development of agrochemicals often involves the synthesis and screening of numerous analogues, and compounds like this compound serve as precursors in these research and development pipelines.

Versatile Synthetic Intermediates in Complex Molecule Construction

The primary value of this compound in non-biological applications lies in its role as a versatile synthetic intermediate. The chlorine atom at the C-2 position of the oxazole ring is particularly significant. The C-2 position of the oxazole ring is susceptible to nucleophilic substitution, making the chloro group a readily displaceable leaving group. tandfonline.com This reactivity allows the compound to serve as a foundational building block for the construction of more complex molecular architectures.

The reactivity of the 2-chloro substituent makes this compound an excellent starting material for the synthesis of fused heterocyclic systems. In these reactions, the oxazole ring is annulated with another ring system. This is typically achieved by reacting the 2-chlorooxazole (B1317313) with a molecule containing two nucleophilic centers (a binucleophile).

For example, reaction with an ortho-aminophenol or an ortho-aminothiophenol could lead to the formation of fused systems such as benzoxazolo[3,2-a]oxazoles or benzothiazolo[3,2-a]oxazoles. This strategy is a common method for creating complex polycyclic structures. researchgate.net While specific examples starting from this compound are not detailed in the surveyed literature, the synthesis of fused heterocycles from other 2-chloro-heterocycles, such as 2-chloro-3-formyl quinoline, is a well-established synthetic route. researchgate.net

Table 1: Potential Fused Heterocyclic Systems from this compound

| Binucleophile | Potential Fused Product Core |

|---|---|

| 2-Aminophenol | Benzoxazolo[3,2-a]oxazole |

| 2-Aminothiophenol | Benzothiazolo[3,2-a]oxazole |

| Ethylenediamine | Imidazo[2,1-b]oxazole |

In modern chemical research and drug discovery, the generation of compound libraries for screening is a critical activity. ub.edu this compound is an ideal scaffold for creating such libraries due to the reliable reactivity of its 2-chloro group. Combinatorial chemistry approaches, which allow for the rapid parallel synthesis of many different compounds, can utilize this scaffold to produce a diverse set of molecules. mdpi.com

By reacting this compound with a wide array of nucleophiles (e.g., various amines, alcohols, thiols), a library of 2-substituted-5-(4-nitrophenyl)oxazoles can be generated. Each member of the library retains the core oxazole structure but differs in the substituent at the 2-position, allowing for systematic exploration of structure-activity relationships. This approach has been successfully applied to other heterocyclic scaffolds, such as the parallel synthesis of piperazine-tethered thiazole (B1198619) compounds. mdpi.com

Table 2: Example of a Virtual Compound Library from this compound

| Nucleophile (R-NuH) | Product Structure (at C-2) | Product Class |

|---|---|---|

| Morpholine | -Morpholinyl | 2-Aminooxazole Derivative |

| Benzylamine (B48309) | -NHCH₂Ph | 2-Aminooxazole Derivative |

| Phenol | -OPh | 2-Phenoxyoxazole Derivative |

| Thiophenol | -SPh | 2-Thiophenyloxazole Derivative |

This synthetic versatility underscores the importance of this compound as a foundational element in the synthesis of novel and complex chemical entities for various research applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-(4-nitrophenyl)oxazole?

- Methodology : The compound can be synthesized via cyclization reactions using hydrazine hydrate or thionyl chloride. For example, methyl esters of precursor acids (e.g., 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carboxylate) can react with hydrazine hydrate in ethanol under reflux (18–20 hours) to yield hydrazide intermediates, which are further functionalized . Alternative methods involve chlorination agents like thionyl chloride in solvents such as dichloromethane at 0–50°C, with N,N-dimethylformamide (DMF) as a catalyst .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography.

Q. How can the structure of this compound be confirmed experimentally?

- Methodology : Use spectroscopic techniques:

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and oxazole ring carbons (δ 150–160 ppm) .

- FT-IR : Detect C=N stretching (~1600 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Advanced Research Questions

Q. How do solvent polarity and temperature affect the regioselectivity of oxazole ring formation?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the chloro position, while non-polar solvents (e.g., benzene) favor cyclization. Elevated temperatures (50–80°C) improve reaction rates but may reduce selectivity due to side reactions (e.g., nitro group reduction). Compare yields and byproduct profiles under varying conditions .

- Data Analysis : Use HPLC or GC-MS to quantify product ratios. Optimize via Design of Experiments (DoE) to balance efficiency and selectivity.

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) to model transition states and activation energies. Analyze Fukui indices to identify electrophilic centers (e.g., chlorine atom) .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants in different solvents).

Q. How can contradictory data on nitro group stability under chlorination conditions be resolved?

- Case Study : reports nitro group retention when using thionyl chloride in dichloromethane at 0–20°C, but partial reduction may occur at higher temperatures (>50°C).

- Resolution : Conduct controlled experiments with in-situ FT-IR to monitor nitro group integrity. Use alternative chlorinating agents (e.g., oxalyl chloride) to minimize side reactions .

Q. What strategies improve the antibacterial activity of benzoxazole derivatives like this compound?

- Methodology : Modify substituents to enhance membrane permeability. For example:

- Introduce electron-withdrawing groups (e.g., -CF₃) to increase lipophilicity.

- Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinity with bacterial enzyme targets (e.g., DNA gyrase) .

- Validation : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.